Europium(III) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

europium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNOVENTEPVGEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

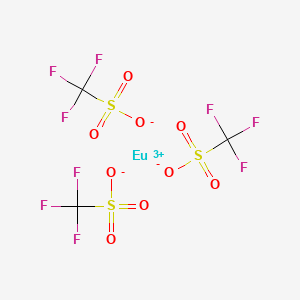

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3EuF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433321 | |

| Record name | europium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52093-25-1 | |

| Record name | europium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Europium(III) Trifluoromethanesulfonate: Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of Europium(III) trifluoromethanesulfonate, Eu(OTf)₃. With its unique combination of strong Lewis acidity, water tolerance, and distinctive luminescent properties, Eu(OTf)₃ has emerged as a powerful tool for researchers, scientists, and drug development professionals. This document delves into the fundamental coordination chemistry that dictates its reactivity and spectroscopic behavior, offering field-proven insights into its application in organic catalysis and materials science. Detailed experimental protocols for key synthetic transformations and an in-depth analysis of its luminescent characteristics are presented, supported by authoritative references to underscore the scientific integrity of the information provided.

Introduction: The Unique Standing of Lanthanide Triflates

In the realm of modern chemical synthesis and materials science, lanthanide(III) trifluoromethanesulfonates, Ln(OTf)₃, have carved a significant niche.[1][2] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which are notoriously sensitive to moisture, lanthanide triflates exhibit remarkable stability and catalytic activity in aqueous environments.[1][2][3] This water tolerance has opened new avenues for conducting a plethora of organic reactions under environmentally benign conditions.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃EuF₉O₉S₃ | [5] |

| Molecular Weight | 599.17 g/mol | [5] |

| CAS Number | 52093-25-1 | [1] |

| Appearance | White to off-white crystalline solid or powder | [6] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); Insoluble in water | [6] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [6] |

| Thermal Stability | Decomposes at high temperatures to release toxic gases | [6] |

Synthesis and Structural Elucidation

Synthetic Pathways

The most common laboratory-scale synthesis of this compound involves the reaction of europium(III) oxide or europium metal with trifluoromethanesulfonic acid.[6] The reaction is typically carried out in an anhydrous organic solvent to prevent the formation of hydrated species.

Conceptual Synthetic Workflow:

Caption: General synthetic routes to this compound.

Coordination Chemistry and Structural Insights

The trivalent europium ion (Eu³⁺) possesses a 4f⁶ electron configuration and acts as a hard Lewis acid, preferentially coordinating with hard donor atoms like oxygen and nitrogen.[4] Due to its large ionic radius, Eu³⁺ typically exhibits high coordination numbers, most commonly eight or nine.[4]

-

In the Hydrated Form: X-ray diffraction studies on the hydrated form of lanthanide triflates reveal a nonagonal prismatic geometry, with nine water molecules directly coordinated to the central metal ion.[1]

-

In Anhydrous Solutions: In anhydrous coordinating solvents like acetonitrile, the triflate anions can directly coordinate to the Eu³⁺ ion.[7] However, the lability of the europium-triflate bond is a key feature of its catalytic activity, allowing for the displacement of the triflate anion by a substrate molecule.[1] In aqueous solutions, luminescence decay measurements indicate that the Eu³⁺ ion is coordinated to approximately eight water molecules.[4]

Catalytic Applications in Organic Synthesis

This compound's reputation as a potent, water-tolerant Lewis acid has led to its widespread use in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

The Mukaiyama Aldol Reaction

A cornerstone of its catalytic applications is the Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde or ketone.[8] Eu(OTf)₃ effectively catalyzes this reaction, even in the presence of water, a significant advantage over many traditional Lewis acids.[9][10]

Mechanism of Catalysis:

The catalytic cycle hinges on the Lewis acidity of the Eu³⁺ ion.

Caption: Catalytic cycle of the Eu(OTf)₃-catalyzed Mukaiyama aldol reaction.

Experimental Protocol: Eu(OTf)₃-Catalyzed Mukaiyama Aldol Reaction

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane or a water/THF mixture, 5 mL) at room temperature, add this compound (0.05-0.1 mmol, 5-10 mol%).

-

Addition of Nucleophile: Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of Polyfunctionalized Pyrroles

Eu(OTf)₃ has also been successfully employed as a catalyst in the multicomponent synthesis of polyfunctionalized pyrroles. For instance, it can catalyze the Trofimov reaction, which involves the condensation of a ketoxime with an activated alkyne. This Lewis acid-catalyzed approach provides a milder alternative to the traditional superbasic conditions.

Experimental Protocol: Eu(OTf)₃-Catalyzed Synthesis of a Polysubstituted Pyrrole (Illustrative)

This is a generalized procedure inspired by multicomponent reactions for pyrrole synthesis.

-

Reactant Mixture: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.1 mmol) in a suitable solvent such as ethanol or under solvent-free conditions.

-

Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically a few hours), monitoring by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Luminescent Properties and Spectroscopic Applications

The trivalent europium ion exhibits characteristic and sharp emission bands due to Laporte-forbidden f-f electronic transitions.[4] This property makes Eu(OTf)₃ a valuable tool in materials science and for mechanistic studies.

Excitation and Emission Spectra

When excited, typically in the UV region, Eu(OTf)₃ displays a series of emission peaks in the visible spectrum, with the most intense transition being the ⁵D₀ → ⁷F₂ transition, which is responsible for its characteristic red luminescence.[11] The exact positions and relative intensities of these emission bands are highly sensitive to the coordination environment of the Eu³⁺ ion.

Typical Spectroscopic Data for Eu(III) Complexes:

| Parameter | Wavelength (nm) | Transition |

| Excitation Maximum | ~394 | ⁷F₀ → ⁵L₆ |

| Emission Maximum 1 | ~580 | ⁵D₀ → ⁷F₀ |

| Emission Maximum 2 | ~592 | ⁵D₀ → ⁷F₁ |

| Emission Maximum 3 | ~614 | ⁵D₀ → ⁷F₂ (Hypersensitive) |

| Emission Maximum 4 | ~650 | ⁵D₀ → ⁷F₃ |

| Emission Maximum 5 | ~700 | ⁵D₀ → ⁷F₄ |

Note: The exact wavelengths can vary depending on the solvent and coordination environment.

Luminescence Lifetime and Quantum Yield

The luminescence lifetime of the ⁵D₀ excited state is a powerful parameter for probing the coordination sphere of the Eu³⁺ ion. The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, in close proximity to the Eu³⁺ ion provides an efficient non-radiative decay pathway, leading to a shortening of the luminescence lifetime. This phenomenon has been ingeniously used to dynamically measure the number of water molecules coordinated to the catalyst during aqueous reactions.

The intrinsic luminescence quantum yield of the Eu³⁺ ion can be significantly enhanced by designing a coordination environment that minimizes non-radiative decay pathways.[1] While the quantum yield of unsolvated Eu(OTf)₃ is not widely reported, it serves as an excellent precursor for the synthesis of highly luminescent complexes. For some highly optimized europium complexes, quantum yields approaching 90% have been reported.[12]

Logical Relationship in Luminescence Quenching:

Caption: The effect of coordinated water on the luminescent properties of Eu(III).

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] It is also hygroscopic and should be handled in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere. Recommended storage temperature is 2-8 °C.[6]

Conclusion

This compound is a uniquely versatile compound that bridges the gap between homogeneous catalysis and materials science. Its robust Lewis acidity, coupled with its tolerance to aqueous media, makes it an invaluable catalyst for a range of organic transformations. Furthermore, its distinctive and sensitive luminescent properties not only enable its use in advanced optical materials but also provide a powerful analytical tool for mechanistic investigations. As the demand for greener and more efficient chemical processes grows, the applications of this compound are poised to expand, offering innovative solutions for both academic research and industrial drug development.

References

- Chemical Communications. (2024). Europium(ii/iii) coordination chemistry toward applications. Royal Society of Chemistry.

- ResearchGate. (2006). Europium(III)-triflate interactions in water and aqueous methanol studied by UV–vis and luminescence.

- ResearchGate. (n.d.). Luminescence emission spectra of Eu L tri fl ates (Eu( III ))....

- Wiley Online Library. (2018). Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Solvation and complexation of europium ( III ) ions in triflate and chloride aqueous-organic solutions by TRLF spectroscopy.

- ResearchGate. (2015). Green Lewis Acid Catalysis in Organic Synthesis.

- ChemBK. (n.d.). This compound.

- ACS Publications. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.

- Kirori Mal College. (n.d.). Accepted Manuscript.

- National Center for Biotechnology Information. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. PubMed Central.

- Royal Society of Chemistry. (2019). Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers.

- National Center for Biotechnology Information. (2014). Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central.

- ResearchGate. (2009). Mukaiyama Aldol Reaction with Sc(III)-USY.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. kmc.du.ac.in [kmc.du.ac.in]

- 4. Europium( ii / iii ) coordination chemistry toward applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03080J [pubs.rsc.org]

- 5. This compound | C3EuF9O9S3 | CID 9960317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Mukaiyama Aldol Addition [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Europium(III) trifluoromethanesulfonate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Europium(III) Trifluoromethanesulfonate

Executive Summary

This compound, Eu(SO₃CF₃)₃ or Eu(OTf)₃, is a compound of significant interest in modern chemistry, primarily for its dual role as a potent, water-tolerant Lewis acid and a vibrant luminescent center.[1] Its applications span organic synthesis, where it catalyzes a variety of bond-forming reactions, to materials science, where it serves as a key dopant for creating materials with strong red emission.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing a field-proven method for its synthesis from europium(III) oxide and outlining a suite of analytical techniques essential for its thorough characterization. The causality behind experimental choices is explained to provide a deeper understanding of the processes, ensuring that each protocol is a self-validating system for producing and verifying high-purity this compound.

Introduction: The Significance of this compound

1.1. Lanthanide Triflates as Water-Tolerant Lewis Acids

Lanthanide(III) trifluoromethanesulfonates, Ln(OTf)₃, have emerged as a superior class of Lewis acid catalysts.[2] Unlike traditional Lewis acids like aluminum chloride (AlCl₃), which readily hydrolyze and deactivate in the presence of moisture, lanthanide triflates exhibit remarkable stability and catalytic activity in aqueous media.[1][2] This water tolerance has significantly broadened the scope of Lewis acid-catalyzed reactions, allowing for more environmentally benign solvent systems.[1][2] Their catalytic prowess stems from the hard Lewis acidic nature of the lanthanide ion and the lability of the non-coordinating triflate anion, which facilitates substrate binding.[1]

1.2. The Unique Role of the Europium(III) Ion

The europium(III) ion (Eu³⁺) possesses a 4f⁶ electron configuration and is the most stable oxidation state for europium.[1] As a hard Lewis acid, it preferentially coordinates with hard donors like oxygen and nitrogen atoms, making it an effective catalyst for reactions involving carbonyls and other oxygen-containing functional groups, such as Aldol and Friedel-Crafts reactions.[1][2]

Beyond its catalytic activity, the Eu³⁺ ion is renowned for its distinct photophysical properties. Excitation of Eu³⁺ complexes leads to characteristic, sharp emission bands in the red region of the visible spectrum, arising from f-f electronic transitions.[3][4] This intense red luminescence makes Eu(OTf)₃ a valuable precursor for developing fluorescent probes, sensors, and advanced optical materials.[1][5]

Synthesis of this compound

The most common and reliable synthesis of lanthanide triflates starts from the corresponding lanthanide oxide due to the high purity and stability of the oxide starting materials.[2] The following protocol details the preparation of both the hydrated and anhydrous forms of Eu(OTf)₃.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for Eu(OTf)₃.

Experimental Protocol: From Europium(III) Oxide

This protocol describes the synthesis of this compound nonahydrate and its subsequent conversion to the anhydrous form.

Materials:

-

Europium(III) oxide (Eu₂O₃) (CAS: 1308-96-9)[6]

-

Trifluoromethanesulfonic acid (HOTf) (CAS: 1493-13-6)

-

Deionized water

Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Europium(III) oxide in a minimal amount of deionized water.

-

Causality: Using an aqueous medium is essential for the reaction between the solid oxide and the liquid acid.[2] Stirring ensures a homogenous suspension and maximizes the surface area for the reaction.

-

-

Acid Addition: Slowly add a stoichiometric amount of trifluoromethanesulfonic acid (6 equivalents per 1 equivalent of Eu₂O₃) to the suspension. The reaction is exothermic and may generate fumes; perform this step in a well-ventilated fume hood.

-

Equation: Eu₂O₃ + 6 HOTf + 18 H₂O → 2 ₃ + 3 H₂O[2]

-

Causality: Triflic acid is a strong acid that protonates the oxide, leading to the formation of the europium salt and water. A slow addition rate is crucial for controlling the exothermic nature of the reaction.

-

-

Reaction Completion: Gently heat the mixture (e.g., to 60-80°C) and stir until the solid europium oxide has completely dissolved, resulting in a clear, colorless solution. This may take several hours.

-

Causality: Heating increases the reaction rate, ensuring all the oxide reacts to completion. A clear solution is the primary indicator that the starting material has been fully consumed.

-

-

Isolation of Hydrated Salt: Remove the water from the solution using a rotary evaporator. The resulting white, crystalline solid is the hydrated form, ₃.

-

Causality: Rotary evaporation is an efficient method for removing the solvent under reduced pressure without excessive heating that could decompose the product.

-

-

Dehydration to Anhydrous Salt: Transfer the hydrated salt to a Schlenk flask. Heat the solid under high vacuum at 180-200°C for several hours.

-

Equation:₃ → Eu(OTf)₃ + 9 H₂O[2]

-

Causality: Anhydrous Eu(OTf)₃ is often required for applications in organic synthesis where water can interfere with the reaction.[7][8] Heating under vacuum is the standard method to drive off the nine coordinated water molecules without decomposing the triflate anion.[2] The product should be a fine, white powder.[9]

-

Characterization and Validation

Confirming the identity, purity, and hydration state of the synthesized product is critical. A combination of spectroscopic, structural, and thermal analysis techniques provides a comprehensive validation.

Characterization Scheme

Caption: Figure 2: Comprehensive Characterization Scheme.

Description of Techniques and Expected Results

Infrared (IR) Spectroscopy:

-

Purpose: To verify the presence of the trifluoromethanesulfonate anion.

-

Methodology: A small sample of the synthesized compound is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

Expected Results: The spectrum should display strong absorption bands characteristic of the triflate anion, including symmetric and asymmetric SO₃ stretching vibrations (typically around 1030 cm⁻¹ and 1250-1280 cm⁻¹) and C-F stretching vibrations.[1]

Luminescence Spectroscopy:

-

Purpose: To confirm the presence of the Eu³⁺ ion and study its coordination environment.

-

Methodology: The sample, either in solid form or dissolved in a suitable solvent (e.g., acetonitrile), is excited with UV light. The resulting emission spectrum is recorded.

-

Expected Results: The emission spectrum should be dominated by the characteristic sharp peaks of Eu³⁺ transitions from the excited ⁵D₀ state to the ⁷Fⱼ ground states (J = 0, 1, 2, 3, 4).[3][4] The most intense peak is typically the hypersensitive ⁵D₀ → ⁷F₂ transition, appearing around 611-615 nm, which is responsible for the brilliant red luminescence.[3][4] The splitting and relative intensities of these peaks are sensitive to the local symmetry and coordination environment of the Eu³⁺ ion.[10]

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and confirm the phase purity of the solid material.

-

Methodology: A powdered sample is analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared to known patterns from crystallographic databases.

-

Expected Results: For the hydrated form, ₃, single-crystal XRD studies have revealed a nonagonal prismatic geometry where the Eu³⁺ ion is coordinated to nine water molecules.[1] Powder XRD should produce a pattern consistent with this structure. The anhydrous form will exhibit a different diffraction pattern, confirming the structural change upon dehydration.

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and quantify the number of coordinated water molecules.

-

Methodology: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored.

-

Expected Results: For the nonahydrate, a distinct weight loss event is expected upon heating, corresponding to the loss of nine water molecules.[2] This loss should begin above 100°C and be complete by around 200°C. The anhydrous product should show no significant weight loss in this region, being stable to higher temperatures.

Elemental Analysis:

-

Purpose: To confirm the elemental composition and stoichiometry of the synthesized compound.

-

Methodology: Combustion analysis is used to determine the weight percentages of carbon and sulfur. The europium content can be determined by techniques such as EDTA titration.[1]

-

Expected Results: The experimentally determined weight percentages should match the theoretical values calculated for the target formula, C₃EuF₉O₉S₃ (anhydrous) or C₃H₁₈EuF₉O₁₈S₃ (nonahydrate).

Summary of Quantitative Data

| Analysis Technique | Parameter | Expected Value for Anhydrous Eu(OTf)₃ | Expected Value for ₃ |

| Formula Weight | g/mol | 599.17[9][11] | 761.31 |

| Elemental Analysis | % Carbon | 6.01% | 4.73% |

| % Sulfur | 16.05% | 12.63% | |

| % Europium | 25.36% | 19.96% | |

| TGA | Weight Loss | Minimal until decomposition | ~21.3% (corresponding to 9 H₂O) |

| Luminescence | Major Emission Peak (⁵D₀ → ⁷F₂) | ~611-615 nm[4] | ~611-615 nm |

| IR Spectroscopy | Key SO₃ Stretch | ~1030 cm⁻¹, ~1250-1280 cm⁻¹ | ~1030 cm⁻¹, ~1250-1280 cm⁻¹ (may be broadened) |

Safety Precautions

-

Trifluoromethanesulfonic acid (HOTf): This is a highly corrosive and toxic acid. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

This compound: The final product is irritating to the eyes, respiratory system, and skin.[5][11] Avoid inhalation of the powder and skin contact. Wear gloves and safety glasses when handling the solid.

-

Dehydration Step: Heating under vacuum can cause glassware to implode if it is flawed. Use appropriate glassware (e.g., a Schlenk flask) and a safety shield.

Conclusion

The synthesis of this compound via the reaction of europium(III) oxide with triflic acid is a robust and scalable method for producing this versatile compound. The ability to control its hydration state is crucial for its subsequent application in either aqueous or anhydrous systems. A rigorous characterization protocol, employing a suite of complementary analytical techniques including spectroscopy, thermal analysis, and diffraction, is essential to validate the product's identity, purity, and structure. This guide provides the foundational knowledge and practical steps for researchers to confidently synthesize and characterize high-purity Eu(OTf)₃, enabling further exploration of its catalytic and luminescent properties in drug development and materials science.

References

- CHEMEUROPE. (n.d.). Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure.

- Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates.

- ACS Publications. (1982). Europium luminescence lifetimes and spectra for evaluation of 11 europium complexes as aqueous shift reagents for nuclear magnetic resonance spectrometry. Analytical Chemistry.

- Journal of Chemical and Pharmaceutical Research. (2015). Spectroscopic properties of lanthanide and actinide triflates: Insight TDDFT.

- ACS Publications. (2001). Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides. Inorganic Chemistry.

- Journal of Chemical and Pharmaceutical Research. (2015). Spectroscopic properties of lanthanide and actinide triflates: Insight TDDFT.

- ChemBK. (2024). This compound.

- ResearchGate. (n.d.). Spectroscopic properties of lanthanide and actinide triflates: Insight TDDFT | Request PDF.

- ePrints Soton. (2017). Synthesis, structural characterisation and solution behaviour of high-symmetry lanthanide triflate complexes with the sterically demanding phosphine oxides Cy3PO and tBu3PO.

- PubMed. (2001). Anhydrous lanthanide Schiff base complexes and their preparation using lanthanide triflate derived amides.

- ResearchGate. (n.d.). Luminescence and structure of europium compounds[J] | Request PDF.

- PubMed Central. (n.d.). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids.

- ACS Publications. (2012). Enhanced Luminescence of Lanthanides: Determination of Europium by Enhanced Luminescence. Journal of Chemical Education.

- Semantic Scholar. (2003). Thermogravimetric and spectroscopic characterization of trivalent lanthanide chelates with some schiff bases.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). lanthanide triflate.

- ResearchGate. (n.d.). Europium(III)-triflate interactions in water and aqueous methanol studied by UV–vis and luminescence.

- Wikipedia. (n.d.). Europium compounds.

- ResearchGate. (n.d.). A Tris β-Diketonate Europium(III) Complex Based OLED Fabricated by Thermal Evaporation Method Displaying Efficient Bright Red Emission.

- Wikipedia. (n.d.). Europium(III) chloride.

- ResearchGate. (n.d.). Synthesis, characterization and thermal behaviour of solid-state compounds of europium(III) and gadolinium(III) 3-methoxybenzoate | Request PDF.

- Wikipedia. (n.d.). Europium(III) oxide.

- ResearchGate. (n.d.). Synthesis, Characterization, and Applications of Europium Oxide: A Review.

- PubChem. (n.d.). Europium chloride.

- OSTI.GOV. (n.d.). X-ray Absorption Spectroscopy of Trivalent Eu, Gd, Tb, and Dy Chlorides and Oxychlorides.

- ResearchGate. (n.d.). 5. X-ray Diffraction Pattern of Europium Trifluoride Film..

Sources

- 1. benchchem.com [benchchem.com]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Europium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. strem.com [strem.com]

- 10. d-nb.info [d-nb.info]

- 11. This compound | C3EuF9O9S3 | CID 9960317 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Europium(III) Trifluoromethanesulfonate: A Dual-Function Reagent in Catalysis and Luminescence

Foreword for the Modern Researcher: Europium(III) trifluoromethanesulfonate, often abbreviated as Eu(OTf)₃, stands as a testament to the multifaceted utility of lanthanide compounds in advanced chemical applications. It is a white, crystalline solid that has garnered significant attention not for one, but two distinct and powerful capabilities: its role as a remarkably stable and water-tolerant Lewis acid catalyst and its function as a precursor for materials with potent, sharp red luminescence.[1][2][3] This guide moves beyond a simple cataloging of uses; it delves into the fundamental principles that govern its reactivity and photophysical properties, providing researchers, scientists, and drug development professionals with the causal insights needed to effectively harness its potential. We will explore the mechanistic underpinnings of its catalytic prowess in forming crucial carbon-carbon bonds and illuminate its application in creating the next generation of sensitive bioassays and advanced optical materials.

Part 1: The Resilient Catalyst: Mastering Lewis Acidity in Aqueous Environments

The catalytic efficacy of this compound is fundamentally rooted in its potent Lewis acidity, a direct consequence of the high charge density of the Eu³⁺ ion.[1] However, its true distinction in the world of Lewis acids is its remarkable stability and catalytic activity in the presence of water.[1][4][5] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which rapidly hydrolyze and deactivate, Eu(OTf)₃ can function effectively in aqueous media or with substrates containing moisture.[1] This water tolerance stems from the dynamic coordination environment of the europium ion; while water molecules can coordinate to the metal center, the catalyst retains its ability to activate substrates, a feature that simplifies reaction setups and aligns with the principles of green chemistry.[1]

Core Application: The Mukaiyama-Aldol Reaction

A cornerstone of organic synthesis, the Mukaiyama-Aldol reaction—the addition of a silyl enol ether to an aldehyde or ketone—is efficiently catalyzed by Eu(OTf)₃.[1][4][6] This reaction is pivotal for constructing β-hydroxy carbonyl compounds, a structural motif prevalent in numerous natural products and pharmaceuticals.[1]

Causality of Catalysis: The mechanism hinges on the activation of the aldehyde's carbonyl group. The electrophilic Eu³⁺ ion coordinates to the carbonyl oxygen, withdrawing electron density and significantly enhancing the electrophilicity of the carbonyl carbon.[1] This activation dramatically lowers the energy barrier for the nucleophilic attack by the silyl enol ether, accelerating the formation of the carbon-carbon bond.[1] The lability of the triflate (CF₃SO₃⁻) anion is also crucial, as its dissociation from the europium center allows the substrate to coordinate and initiate the catalytic cycle.[1]

Caption: Catalytic cycle of the Eu(OTf)₃-mediated Mukaiyama-Aldol reaction.

Experimental Protocol: Generalized Mukaiyama-Aldol Reaction

This protocol provides a self-validating framework. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), and the identity of the product confirmed by standard spectroscopic methods (NMR, IR, MS).

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (typically 1-10 mol%).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or even aqueous mixtures depending on substrate stability) via syringe. Stir until the catalyst is dissolved or suspended.

-

Substrate Addition: Add the aldehyde (1.0 equivalent) to the flask and stir for 5-10 minutes at the desired reaction temperature (often ranging from -78 °C to room temperature). This pre-incubation ensures the formation of the activated complex.

-

Nucleophile Addition: Add the silyl enol ether (1.1-1.5 equivalents) dropwise to the reaction mixture over a period of 10-30 minutes.

-

Reaction Monitoring: Allow the reaction to stir for the required time (typically 1-24 hours). Monitor the consumption of the aldehyde by TLC.

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure β-siloxy carbonyl compound.

-

Desilylation: The silyl protecting group can be removed under standard conditions (e.g., treatment with tetrabutylammonium fluoride (TBAF) or dilute HCl) to yield the final β-hydroxy carbonyl product.

Expanding the Catalytic Portfolio

Beyond the Aldol reaction, Eu(OTf)₃ demonstrates significant utility in other synthetic transformations, underscoring its versatility.

| Reaction Type | Substrates | Key Advantage of Eu(OTf)₃ |

| Friedel-Crafts Acylation | Activated arenes, Acetic anhydride | Reusable catalyst, avoids harsh traditional conditions.[1][7] |

| Trofimov Pyrrole Synthesis | Ketoximes, Activated alkynes | Lewis acid-catalyzed alternative to strongly basic media.[1] |

| Diels-Alder Reactions | Dienes, Dienophiles | Can promote reactions in aqueous solutions, influencing stereoselectivity. |

| Mannich-type Reactions | Aldehydes, Amines, Silyl enol ethers | Efficiently catalyzes three-component reactions for amino ketone synthesis. |

Part 2: The Precision Luminophore: Applications in Materials and Bioassays

The second major application of europium compounds stems from the unique photophysical properties of the Eu³⁺ ion. Its 4f-4f electronic transitions are shielded from the ligand field, resulting in exceptionally sharp, line-like emission spectra.[8] The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which produces a characteristic brilliant red light around 612-615 nm.[9][10] this compound serves as an excellent precursor or dopant for introducing this luminescent center into a wide array of materials.[1]

Application Domain 1: Advanced Luminescent Materials

Eu(OTf)₃ is used to create phosphors, fluorescent probes, and smart materials.[1][11] A common strategy involves the "antenna effect," where an organic ligand or host material absorbs excitation energy (typically UV) and efficiently transfers it to the Eu³⁺ ion, which then emits its characteristic red light.[12] This circumvents the ion's inherently low absorption coefficient.

Implementation Examples:

-

Metal-Organic Frameworks (MOFs): Eu³⁺ ions can serve as the metallic nodes in MOFs, creating crystalline structures with intrinsic, tunable luminescence for sensing applications, such as detecting heavy metal ions in water.[9][13]

-

Nanoparticle Doping: Eu(OTf)₃ is a source for doping host nanoparticles like YVO₄, ZnO, or SnO₂.[14][15][16][17][18] These doped nanoparticles combine the properties of the host (e.g., photocatalytic activity) with the sharp emission of europium, enabling applications in bioimaging, drug delivery, and environmental sensing.[14][16][17]

-

Organic Light-Emitting Devices (OLEDs): Europium complexes are used as the emitting component in the red pixels of OLED displays, valued for their pure color coordinates and high quantum efficiency.[19]

Caption: General workflow for a quantitative Time-Resolved Fluoroimmunoassay (TRFIA).

| Photophysical Parameter | Typical Value for Eu³⁺ Chelates | Significance for TRFIA |

| Excitation Wavelength (λ_ex) | ~340 nm | Allows for excitation with standard UV lamps (e.g., Xenon flash lamp). [20] |

| Emission Wavelength (λ_em) | ~615 nm | Sharp, characteristic peak that is easily isolated by emission filters. [20] |

| Fluorescence Lifetime (τ) | > 10 µs (often 100-1000 µs) | The key parameter enabling time-gated detection to eliminate background noise. [21] |

| Stokes Shift | > 250 nm | Large separation between excitation and emission prevents self-absorption and simplifies optical design. |

Concluding Remarks

This compound is a powerful and versatile tool for the advanced researcher. Its identity as a water-tolerant Lewis acid catalyst provides a practical and often more environmentally benign route to complex organic molecules. Simultaneously, its role as a source of the highly luminescent Eu³⁺ ion opens doors to the creation of ultrasensitive diagnostic assays and novel photonic materials. [1][22]Understanding the distinct chemical and physical principles that drive these two functions—Lewis acid-base interactions for catalysis and shielded f-f electronic transitions for luminescence—is the key to unlocking its full potential in the laboratory and beyond.

References

- This compound - Introduction. (2024, April 10). ChemBK.

- Hemmilä, I., Dakubu, S., Mukkala, V. M., Siitari, H., & Lövgren, T. (1984). Europium as a label in time-resolved immunofluorometric assays. Analytical Biochemistry, 137(2), 335–343.

- Bertoft, E., Eskola, J., & Lövgren, T. (1988). Time-resolved fluoroimmunoassay of cortisol in serum with a europium chelate as label. Clinical Biochemistry, 21(5), 291–296.

- Silber, H. B., & Maraschin, V. (2005). Europium(III)-triflate interactions in water and aqueous methanol studied by UV–vis and luminescence. Journal of Alloys and Compounds, 408-412, 828-831.

- Luminescent Europium Chelates Synthesis and Fluorescence Properties. (n.d.). Sensors and Materials.

- Koreshkova, A. V., et al. (2021). Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions. Nanomaterials (Basel, Switzerland), 11(9), 2442.

- da Silva, A. F. A., et al. (2021). Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. Journal of the Brazilian Chemical Society, 32(8), 1642-1651.

- This compound. (n.d.). PubChem.

- Härmä, H., et al. (2017). Super-sensitive time-resolved fluoroimmunoassay for thyroid-stimulating hormone utilizing europium(III) nanoparticle labels achieved by protein corona stabilization, short binding time, and serum preprocessing. Analytical and Bioanalytical Chemistry, 409(16), 3957–3966.

- Koreshkova, A. V., et al. (2021). Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions. ResearchGate.

- Chen, Y., et al. (2022). Sensitive time-resolved fluoroimmunoassay for the quantitative detection of okadaic acid. Frontiers in Microbiology, 13, 962597.

- Al-Adl, M. S., et al. (2021). A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate label for the detection system. Environmental Science and Pollution Research International, 28(36), 50587–50598.

- de Oliveira, H. A., et al. (2018). Europium(III)-doped yttrium vanadate nanoparticles reduce the toxicity of cisplatin. Journal of Inorganic Biochemistry, 182, 9–17.

- Allen, M. J., et al. (2020). Europium(ii/iii) coordination chemistry toward applications. Chemical Communications, 56(82), 12348-12360.

- Ali, S., et al. (2023). Synthesis, Structure, and Magnetic Properties of (Co/Eu) Co-Doped ZnO Nanoparticles. Magnetochemistry, 9(11), 263.

- Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. (2023). MDPI.

- Doping effect of Europium (Eu3+) on flower-like ZnO nanostructures: shape variations, optical properties and its applicability in electrochemical sensing of heavy metal (Lead) ion detection. (2020). Semantic Scholar.

- Kim, D. H., et al. (2025). Crystal Structure and Photoluminescence Properties of Ca3(PO4)2:Eu3+ Phosphors With High Emission Efficiency. Luminescence, 40(1), e70083.

- Sharma, A., et al. (2018). Europium doping effect on 3D flower-like SnO2 nanostructures: morphological changes, photocatalytic performance and fluorescence detection of heavy metal ion contamination in drinking water. RSC Advances, 8(1), 1-13.

- Effect of europium doping on the microstructural, optical and photocatalytic properties of ZnO nanopowders. (2022). ResearchGate.

- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). National Institutes of Health.

- Binnemans, K. (2015). Interpretation of europium(III) spectra. Coordination Chemistry Reviews, 295, 1-45.

- Solvation and complexation of europium (III) ions in triflate and chloride aqueous-organic solutions by TRLF spectroscopy. (n.d.). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. strem.com [strem.com]

- 4. EUROPIUM TRIFLUOROMETHANESULFONATE | 52093-25-1 [chemicalbook.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal Structure and Photoluminescence Properties of Ca3(PO4)2:Eu3+ Phosphors With High Emission Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Europium(III)-doped yttrium vanadate nanoparticles reduce the toxicity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Doping effect of Europium (Eu3+) on flower-like ZnO nanostructures: shape variations, optical properties and its applicability in electrochemical sensing of heavy metal (Lead) ion detection | Semantic Scholar [semanticscholar.org]

- 17. Europium doping effect on 3D flower-like SnO2 nanostructures: morphological changes, photocatalytic performance and fluorescence detection of heavy metal ion contamination in drinking water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Sensitive time-resolved fluoroimmunoassay for the quantitative detection of okadaic acid [frontiersin.org]

- 21. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 22. Europium(ii/iii) coordination chemistry toward applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Europium(III) triflate CAS number 52093-25-1

An In-Depth Technical Guide to Europium(III) Triflate (CAS 52093-25-1): A Versatile Tool for Catalysis and Luminescence

Executive Summary

Europium(III) trifluoromethanesulfonate, commonly known as Europium(III) triflate [Eu(OTf)₃], is a unique and powerful reagent that has garnered significant attention in modern chemical research. As a member of the lanthanide triflate family, it stands out for its exceptional Lewis acidity, remarkable stability, and water tolerance—a stark contrast to many traditional Lewis acids that readily hydrolyze.[1] Beyond its catalytic prowess, the inherent luminescent properties of the Europium(III) ion make this compound a valuable precursor for advanced photonic materials and sensitive biological probes.[1][2] This guide provides an in-depth exploration of Eu(OTf)₃, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Core Chemical and Physical Properties

Europium(III) triflate is a white to off-white, hygroscopic powder that requires careful handling and storage.[3][4] Its high solubility in polar organic solvents and notable stability in aqueous media are central to its broad utility.[1][5] The trifluoromethanesulfonate (triflate) anions are exceptionally stable and poor coordinators, which allows for the ready dissociation and availability of the highly electrophilic Eu³⁺ cation to act as a potent Lewis acid.[1]

| Property | Value | Reference |

| CAS Number | 52093-25-1 | [6] |

| Molecular Formula | C₃EuF₉O₉S₃ / Eu(CF₃SO₃)₃ | [6] |

| Molecular Weight | 599.17 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF); Insoluble in water but water-tolerant in reactions | [1][4][5] |

| Key Characteristic | Hygroscopic | [3][4] |

Synthesis of High-Purity Europium(III) Triflate

The synthesis of Eu(OTf)₃ typically involves the reaction of a europium precursor with trifluoromethanesulfonic acid. The choice of precursor often depends on availability and desired scale, with europium(III) oxide being the most common starting material.[1] Maintaining anhydrous conditions is paramount to prevent hydrolysis and ensure the formation of the desired product.

Protocol: Synthesis from Europium(III) Oxide

This method is a standard and direct route to Eu(OTf)₃. The stoichiometry of the reaction is: Eu₂O₃ + 6 CF₃SO₃H → 2 Eu(CF₃SO₃)₃ + 3 H₂O

Methodology:

-

Preparation: In a fume hood, add Europium(III) oxide (Eu₂O₃) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: Slowly add a stoichiometric excess (approximately 10%) of trifluoromethanesulfonic acid (CF₃SO₃H) to the flask under stirring. The reaction is exothermic and should be controlled.

-

Heating: Once the initial reaction subsides, heat the mixture gently (e.g., 80-100 °C) for several hours until the solid Eu₂O₃ has completely dissolved, indicating the reaction is complete.

-

Isolation: Remove the excess trifluoromethanesulfonic acid and water formed during the reaction under reduced pressure.

-

Purification: The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities and then dried under high vacuum to yield pure Europium(III) triflate.

-

Storage: Store the final product in a desiccator or glovebox under an inert atmosphere due to its hygroscopic nature.

Application I: A Paradigm of Water-Tolerant Lewis Acid Catalysis

The catalytic efficacy of Eu(OTf)₃ is rooted in its identity as a potent and water-tolerant Lewis acid.[1] This property allows it to effectively catalyze a wide range of organic transformations, even in aqueous media where many conventional Lewis acids fail.

Mechanistic Underpinnings

The catalytic cycle begins with the dissociation of one or more weakly coordinating triflate anions from the europium(III) center in solution. This creates a vacant coordination site, allowing a substrate molecule (a Lewis base, such as the oxygen atom of a carbonyl group) to bind to the electrophilic Eu³⁺ ion.[1] This coordination activates the substrate, making it more susceptible to nucleophilic attack and thus accelerating the reaction. The Hard and Soft Acids and Bases (HSAB) principle correctly predicts the strong preference of the hard Eu³⁺ cation for hard donor atoms like oxygen.[1]

Protocol: Eu(OTf)₃-Catalyzed Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation. Eu(OTf)₃ is a particularly effective catalyst for this transformation, especially in reactions between silyl enol ethers and aldehydes.[1][4][8]

Methodology:

-

Setup: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane or even an aqueous mixture) in a flask under an inert atmosphere, add Europium(III) triflate (typically 1-10 mol%).

-

Addition: Stir the mixture at the desired temperature (e.g., -78 °C to room temperature). Slowly add the silyl enol ether (1.2 mmol) dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to proceed for the required time (typically 1-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone or ester.

Application II: Harnessing Europium(III) Luminescence

The Eu³⁺ ion is renowned for its strong, sharp, and long-lived red luminescence, primarily arising from the 5D0 → 7F2 electronic transition around 615 nm.[9] This property makes Eu(OTf)₃ an excellent precursor for creating advanced luminescent materials for photonics, bio-imaging, and sensing.

Luminescence in "Smart" Materials

Eu(OTf)₃ can be doped into various matrices, such as self-assembled gels, to create "smart soft materials."[2] In these systems, the Eu³⁺ ions can bind to the gel matrix, and the resulting material exhibits the characteristic red luminescence of europium upon excitation.[9] These materials have potential applications in time-gated spectroscopy and microscopy, where the long luminescence lifetime of europium allows for the temporal rejection of short-lived background fluorescence, significantly enhancing the signal-to-noise ratio.[2]

Protocol: Doping a Self-Assembled Gel with Eu(OTf)₃

This general procedure demonstrates how to incorporate Eu(OTf)₃ into a soft material matrix.

Methodology:

-

Gelator Solution: Prepare a solution of a suitable gelator (e.g., tetrahexyl pyromellitamide) in an appropriate organic solvent (e.g., cyclohexane) at a concentration known to form a gel.[2][9]

-

Doping: Prepare a stock solution of Europium(III) triflate in a compatible polar co-solvent (e.g., acetonitrile or methanol) due to its limited solubility in non-polar solvents.

-

Mixing: While stirring or sonicating the warm gelator solution, add the desired molar equivalent of the Eu(OTf)₃ solution.

-

Gelation: Allow the mixture to cool to room temperature undisturbed. Gel formation should occur, trapping the Eu(OTf)₃ within the fibrillar network of the gel.

-

Characterization: The resulting luminescent gel can be characterized using fluorescence spectroscopy. Excite the sample with UV light (e.g., 300 nm) and record the emission spectrum, which should show the characteristic sharp emission peaks of Eu³⁺ at approximately 595 nm and 616 nm.[9]

Role in Drug Discovery and Development

Europium(III) triflate serves the field of drug development in two primary ways:

-

Catalytic Synthesis: As a catalyst, it facilitates the efficient synthesis of complex heterocyclic scaffolds, such as 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction, which are prevalent in many medicinally active compounds.[10][11]

-

Fluorescent Probes: As a source of luminescent Eu³⁺ ions, it is a building block for creating sensitive probes to study biomolecular interactions. For instance, europium complexes have been used to investigate binding to targets like DNA and Human Serum Albumin (HSA), providing critical data for drug design and pharmacokinetic studies.[1][12]

Safety, Handling, and Storage

Europium(III) triflate is an irritant and requires careful handling to avoid exposure. Adherence to standard laboratory safety protocols is essential.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[7] |

| H335 | May cause respiratory irritation.[7] |

Safe Handling Protocol:

-

Engineering Controls: Always handle Europium(III) triflate in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14] For weighing or transferring powder, a dust mask (e.g., N95) is recommended.

-

Handling: Since the compound is hygroscopic, minimize its exposure to air.[3] For sensitive reactions, handle it under an inert atmosphere (e.g., in a glovebox). Avoid creating dust.

-

Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated place away from moisture and incompatible materials.[4][15] Storing inside a desiccator is highly recommended.

Conclusion

Europium(III) triflate is far more than a simple chemical reagent; it is a versatile and enabling tool for the modern scientist. Its unique combination of robust Lewis acidity, water tolerance, and intrinsic luminescence provides a powerful platform for innovation—from designing more efficient and greener catalytic processes to developing next-generation luminescent materials and biological probes. A thorough understanding of its properties and protocols, as outlined in this guide, is key to unlocking its full potential in research and development.

References

- The structure and luminescence properties of europium(iii) triflate doped self-assembled pyromellitamide gels. New Journal of Chemistry (RSC Publishing). [Link]

- The structure and luminescence properties of europium(III) triflate doped self-assembled pyromellitamide gels. RSC Publishing. [Link]

- Europium(III)-triflate interactions in water and aqueous methanol studied by UV–vis and luminescence.

- Luminescence emission spectra of Eu L tri fl ates (Eu( III ))....

- Europium triflate: An efficient catalyst for one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. TSI Journals. [Link]

- Europium triflate: An efficient catalyst for one-pot synthes | 1465. [Link]

- SAFETY D

- Material Safety D

- Europium( ii / iii ) coordination chemistry toward applications.

- Overview of the synthesis of europium(III) terephthalates 1-3.

- europium(iii)

- Europium Triflate–Catalyzed One‐Pot Synthesis of 2,4,5‐Trisubstituted‐1H‐imidazoles via a Three‐component Condensation.

- This compound | C3EuF9O9S3 | CID 9960317. PubChem. [Link]

- Structural, Computational, and Biomolecular Interaction Study of Europium(III) and Iron(III) Complexes with Pyridoxal-Semicarbazone Ligand. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The structure and luminescence properties of europium(iii) triflate doped self-assembled pyromellitamide gels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. strem.com [strem.com]

- 4. EUROPIUM TRIFLUOROMETHANESULFONATE | 52093-25-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C3EuF9O9S3 | CID 9960317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. The structure and luminescence properties of europium(iii) triflate doped self-assembled pyromellitamide gels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tsijournals.com [tsijournals.com]

- 11. french.tsijournals.com [french.tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sds.strem.com [sds.strem.com]

Physical properties of Europium(III) trifluoromethanesulfonate

An In-depth Technical Guide to the Physical Properties of Europium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of this compound, also known as Europium(III) triflate or Eu(OTf)₃. As a compound of significant interest in both synthetic chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data on its physicochemical identity, solubility and solution-state behavior, thermal stability, and unique spectroscopic properties. Moving beyond a simple recitation of data, this guide offers insights into the causality behind these properties and presents detailed, field-proven protocols for their characterization, ensuring that researchers can both understand and validate these characteristics in their own laboratories.

Chemical Identity and Physicochemical Properties

This compound is a salt of the trivalent europium ion (Eu³⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻, or triflate). The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid, which makes the triflate anion an exceptionally poor nucleophile and a very stable leaving group. This inherent stability of the anion is a cornerstone of the compound's utility, particularly its role as a water-tolerant Lewis acid.[1][2]

The primary physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52093-25-1 | [3][4] |

| Molecular Formula | C₃EuF₉O₉S₃ (or Eu(CF₃SO₃)₃) | [3] |

| Molecular Weight | 599.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Key Characteristic | Hygroscopic | [2] |

A critical, and often underestimated, property of Eu(OTf)₃ is its hygroscopicity . The compound readily absorbs moisture from the atmosphere.[2] This is not a mere physical inconvenience; it fundamentally alters the coordination sphere of the europium ion, leading to the formation of the nona-aqua complex, ₃.[1] Consequently, rigorous anhydrous handling techniques are essential for applications requiring the anhydrous form, while its hydrated state is central to its catalytic activity in aqueous media.

Solubility and Solution-State Behavior

The solubility of this compound is dictated by the polarity of the solvent and the strong preference of the hard Eu³⁺ Lewis acid for hard oxygen or nitrogen donors.[1]

| Solvent Class | Specific Solvents | Solubility Behavior | Source(s) |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Polar Protic | Methanol, Ethanol | Soluble | [2] |

| Aqueous | Water (H₂O) | Dissociates to form the aqua ion [Eu(H₂O)₉]³⁺ | [1] |

| Non-polar | Toluene, Hexanes | Generally insoluble | N/A |

The Europium Aqua Ion: The Key to Water Tolerance

In aqueous solutions, the triflate anions dissociate completely, acting as non-coordinating counter-ions. The europium ion is instead coordinated by nine water molecules, forming the stable [Eu(H₂O)₉]³⁺ cation.[1] This behavior is fundamental to its role as a "water-tolerant" Lewis acid. Unlike traditional Lewis acids such as AlCl₃ which irreversibly hydrolyze and are deactivated by water, Eu(OTf)₃ remains catalytically active because the coordinated water molecules can be readily displaced by other Lewis basic substrates in a reaction mixture.[1] The solvation number is sensitive to the solvent environment, decreasing from 9 in pure water to 8 in DMSO or DMF, reflecting the steric bulk of the solvent molecules.[1]

Figure 2: Experimental workflow for the TGA of a hygroscopic sample.

Spectroscopic and Luminescent Properties

The most defining characteristic of europium compounds is their sharp, intense, and long-lived red luminescence. This arises from electron transitions within the 4f orbitals of the Eu³⁺ ion, which are well-shielded from the external environment, resulting in line-like emission peaks. [5] The emission spectrum is dominated by a series of transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, etc.). [1]

| Transition | Approximate Wavelength (nm) | Characteristics |

|---|---|---|

| ⁵D₀ → ⁷F₀ | ~580 nm | Forbidden, but can appear weakly in low-symmetry environments. |

| ⁵D₀ → ⁷F₁ | ~592 nm | Magnetic dipole transition; its intensity is largely independent of the coordination environment and is often used as an internal reference. |

| ⁵D₀ → ⁷F₂ | ~615 nm | Electric dipole transition, termed "hypersensitive." Its intensity is extremely sensitive to the local symmetry and coordination environment of the Eu³⁺ ion. [5] |

| ⁵D₀ → ⁷F₃ | ~650 nm | Forbidden, very weak. |

| ⁵D₀ → ⁷F₄ | ~700 nm | Electric dipole transition, moderately intense. |

The brilliance of the luminescence is quantified by the photoluminescence quantum yield (PLQY) , which is the ratio of photons emitted to photons absorbed. The PLQY of Eu³⁺ is highly dependent on its environment. A major pathway for non-radiative de-excitation (quenching) is through vibrational coupling with high-frequency oscillators, particularly the O-H bonds of coordinated water molecules. [6]This is why anhydrous europium complexes often exhibit significantly higher quantum yields than their hydrated counterparts. [7]

In-Depth Protocol: Luminescence Spectroscopy

Objective: To measure the characteristic emission and excitation spectra of this compound in an aqueous solution.

Instrumentation: A calibrated spectrofluorometer equipped with a high-intensity Xenon lamp, monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

Methodology:

-

Sample Preparation:

-

Prepare a 10 mM stock solution of Eu(OTf)₃ in deionized water.

-

Use a 1 cm path length quartz cuvette for all measurements.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to 394 nm, which corresponds to the direct ⁷F₀ → ⁵L₆ absorption of the Eu³⁺ ion. [8] * Set the excitation slit width to a narrow value (e.g., 1.5 nm) to ensure monochromatic excitation. [8] * Set the emission slit width to a wider value (e.g., 8.0 nm) to maximize signal collection. [8] * Scan the emission monochromator from 550 nm to 750 nm.

-

Apply a factory-supplied correction file to account for the wavelength-dependent sensitivity of the detector. [8]3. Excitation Spectrum Acquisition:

-

Set the emission monochromator to 615 nm, the peak of the hypersensitive ⁵D₀ → ⁷F₂ transition. [8] * Set the emission slit width to a wide value (e.g., 8.0 nm).

-

Set the excitation slit width to a narrow value (e.g., 1.5 nm).

-

Scan the excitation monochromator from the UV region (e.g., 250 nm) to just below the emission wavelength (~550 nm).

-

The resulting spectrum will show which wavelengths are most efficient at producing the characteristic red emission.

-

-

Data Analysis:

-

Identify the peaks in the emission spectrum and assign them to the ⁵D₀ → ⁷Fₙ transitions.

-

Analyze the intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the ⁵D₀ → ⁷F₁ transition. This ratio provides valuable information about the symmetry of the Eu³⁺ coordination site.

-

Figure 3: Logical diagram of a luminescence spectroscopy experiment.

Handling and Storage

Given the hygroscopic nature of this compound, proper handling and storage are critical to maintaining its integrity.

-

Storage: The compound should be stored tightly sealed in its original container under a dry, inert atmosphere (e.g., Argon or Nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal degradation and moisture ingress. [2]* Handling: All manipulations, including weighing and sample preparation, should be performed in a controlled environment with low relative humidity, such as a glovebox. If a glovebox is unavailable, handling should be done as quickly as possible, and containers should be resealed immediately.

Conclusion

This compound is a multifaceted compound whose physical properties are intrinsically linked to its advanced applications. Its hygroscopic nature dictates the formation of a stable, water-tolerant aqua ion, which is the basis for its utility as a powerful Lewis acid catalyst in aqueous and organic media. Simultaneously, the inherent electronic structure of the Eu³⁺ ion gives rise to a characteristic and environmentally sensitive red luminescence, making it a valuable component in phosphorescent materials and probes. A disciplined approach to its characterization, utilizing standardized protocols for thermal and spectroscopic analysis, is essential for any researcher aiming to harness the full potential of this versatile lanthanide salt.

References

- D'Aléo, A., et al. (2020). Seven Europium(III) Complexes in Solution – the Importance of Reporting Data When Investigating Luminescence Spectra and Electronic Structure. Chemistry – A European Journal.

- Meshkova, S. B., et al. (2001). Water enhances quantum yield and lifetime of luminescence of europium(III) tris-b-diketonates in concentrated toluene and aceton. Journal of Luminescence.

- Zou, Y., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. National Institutes of Health (NIH).

- ChemBK (2024). This compound.

- Intertek (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.

- Infinita Lab (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.

- EPFL (n.d.). Protocol Thermogravimetric Analysis (TGA).

- Sato, S., et al. (2018). Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines. National Institutes of Health (NIH).

- PubChem (n.d.). This compound.

- Muller, G. (2019). Colorimetry of Luminescent Lanthanide Complexes. MDPI.

- Bünzli, J-C. G. (2010). On the Design of Highly Luminescent Lanthanide Complexes. ResearchGate.

- de Sá, G. F., et al. (2017). A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes. ScienceOpen.

- Binnemans, K. (2015). Interpretation of europium(III) spectra. Semantic Scholar.

- ResearchGate (n.d.). Luminescence excitation spectra recorded for complexes.

- ResearchGate (n.d.). The PL spectra of europium(III) complexes in the solid state.

- Allison, S. W., et al. (2021). Lanthanide complexes for luminescence-based sensing of low molecular weight analytes. ResearchGate.

- Carlotto, S., et al. (2023). Competing excitation paths in luminescent heterobimetallic Ln-Al complexes: Unraveling interactions via experimental and theoretical investigations. PubMed Central.

- Wang, X., et al. (2020). Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers (RSC Publishing).

- Cambridge Crystallographic Data Centre (CCDC) (n.d.). CCDC 2120071: Experimental Crystal Structure Determination.

- Materials Consultancy (n.d.). TGA - Thermogravimetric Analysis.

- ResearchGate (n.d.). The Luminescence Quantum Yield and Duration of Europium Chelates in Toluene and PMMA.

- ResearchGate (n.d.). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies.

- Al-Fahd, A., et al. (2020). Crystal structure of a new europium(III) compound based on thiopheneacrylic acid. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C3EuF9O9S3 | CID 9960317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Molecular Structure of Europium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europium(III) trifluoromethanesulfonate, Eu(CF₃SO₃)₃ or Eu(OTf)₃, is a compound of significant interest in modern chemistry, valued for its potent Lewis acidity, water tolerance, and unique luminescent properties. These characteristics make it a versatile tool in organic synthesis, catalysis, and the development of advanced materials and biomedical probes. A thorough understanding of its molecular structure is paramount to harnessing its full potential. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, delving into the distinct structures of its hydrated and anhydrous forms. We will examine the coordination environment of the Europium(III) ion, the role of the trifluoromethanesulfonate anion, and the influence of hydration on the overall structure and reactivity. This guide will further detail the experimental and computational methodologies employed to elucidate these structures, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction: The Significance of this compound

Lanthanide triflates, in general, have emerged as a class of exceptionally useful Lewis acid catalysts in organic chemistry.[1] Unlike traditional Lewis acids such as aluminum chloride, they exhibit remarkable stability and catalytic activity in aqueous media.[2][3] this compound is a prominent member of this family, demonstrating high efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][4][5] Its catalytic prowess is intrinsically linked to the electronic and steric environment of the Eu(III) center.

Furthermore, the luminescent properties of the Europium(III) ion are highly sensitive to its coordination environment.[6][7][8] The characteristic sharp, red emission of Eu(III) complexes, arising from f-f electronic transitions, can be exploited to probe binding events, making it a valuable tool in the design of sensors and imaging agents in biological systems.[9] The molecular structure dictates the symmetry around the Eu(III) ion, which in turn governs the intensity and splitting of its emission bands.[6]

This guide will dissect the molecular structure of Eu(OTf)₃, providing a foundational understanding for its rational application in various scientific domains.

The Dichotomy of Structure: Hydrated vs. Anhydrous this compound

The molecular structure of this compound is critically dependent on the presence or absence of water molecules.[3][10][11][12][13] The hydrated and anhydrous forms exhibit distinct coordination geometries, which significantly impact their physical and chemical properties.

The Hydrated Complex: A Well-Defined Coordination Sphere

In its common, commercially available form, this compound exists as a nonahydrate, with the formula ₃.[2] X-ray diffraction studies on isostructural lanthanide triflate hydrates have revealed a well-defined and consistent structure.

-

Coordination Geometry: The Europium(III) ion is nine-coordinate, adopting a tricapped trigonal prismatic geometry.

-

Ligands: The inner coordination sphere is exclusively occupied by nine water molecules.

-

Role of the Triflate Anion: The trifluoromethanesulfonate (triflate) anions are not directly coordinated to the europium ion in the hydrated form. Instead, they reside in the outer coordination sphere as counter-ions, balancing the 3+ charge of the [Eu(H₂O)₉]³⁺ complex.[2]

The non-coordinating nature of the triflate anion in the hydrated form is a key factor in the compound's utility as a Lewis acid in aqueous solutions. The aqua ligands can be readily displaced by Lewis basic substrates, allowing the Eu(III) center to act as a catalyst.

Caption: Inferred polymeric structure of anhydrous Eu(OTf)₃ with bridging triflates.

Experimental Elucidation of the Molecular Structure

A multi-technique approach is essential for a comprehensive understanding of the molecular structure of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Lanthanide Complex:

-

Crystal Growth:

-

For the hydrated form, slow evaporation of a saturated aqueous solution of Eu(OTf)₃ often yields suitable single crystals.

-

For the anhydrous form, crystal growth is more challenging due to its hygroscopic nature. Sublimation or crystallization from a rigorously dried, non-coordinating solvent under an inert atmosphere are potential methods. [14][15][16][17]2. Crystal Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

For the anhydrous form, the crystal must be handled in an inert environment (e.g., a glovebox) and coated in a cryo-protectant oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.

-

-

Data Collection:

-

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

-

A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.